

What is the chemical structure of Pedunculosumoside F

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Compound of Interest		
Compound Name:	Pedunculosumoside F	
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In-Depth Technical Guide to Pedunculosumoside F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pedunculosumoside F, a homoflavonoid glucoside isolated from the fern Ophioglossum pedunculosum, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, known biological effects, and relevant experimental protocols associated with **Pedunculosumoside F**. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Pedunculosumoside F is characterized as a homoflavonoid glycoside. Its core structure is ophioglonol, which is substituted with two β -D-glucopyranosyl residues at the C-7 and C-4' positions.[1]

Table 1: Chemical and Physical Properties of Pedunculosumoside F



Property	Value	Reference
Molecular Formula	C28H32O17	[1]
Molecular Weight	640.5 g/mol	[1]
IUPAC Name	5-hydroxy-3- (hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]-7- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxychromen-4-one	[1]
CAS Number	1283600-08-7	[2]
Canonical SMILES	C1=CC(=C(C=C1C2=C(C(=O) C3=C(C=C(C=C3O2)O[C@H] 4INVALID-LINK CO)O)O">C@@HO)O)CO)O) O[C@H]5INVALID-LINK CO)O)O">C@@HO	[1]

Biological Activity Cytotoxicity

Pedunculosumoside F has demonstrated cytotoxic effects against the human hepatoma cell line HepG2 2.2.15.[2][3] The half-maximal cytotoxic concentration (CC₅₀) was determined to be $56.7 \, \mu M.[2][3]$

Table 2: Cytotoxicity Data for **Pedunculosumoside F**

Cell Line	Assay	Parameter	Value	Reference
HepG2 2.2.15	MTT Assay	CC ₅₀	56.7 μΜ	[2][3]



Anti-HBV Activity

Despite its cytotoxicity against a hepatitis B virus (HBV)-replicating cell line, **Pedunculosumoside F** itself did not exhibit direct anti-HBV activity.[2][3] However, it is noteworthy that analogs of **Pedunculosumoside F** have been shown to inhibit the secretion of hepatitis B surface antigen (HBsAg) in HBV-infected HepG2 2.2.15 cells.[2][3] This suggests that structural modifications to the **Pedunculosumoside F** scaffold could lead to the development of potent anti-HBV agents.

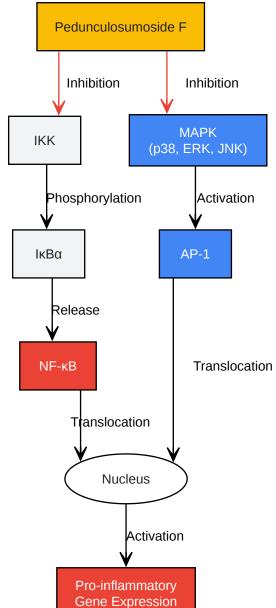
Potential Anti-Inflammatory and Antioxidant Activity

While direct studies on the anti-inflammatory and antioxidant properties of **Pedunculosumoside F** are limited, research on a related compound, Pedunculoside, has shown significant anti-inflammatory and antioxidant effects. Pedunculoside was found to mitigate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NF-κB signaling pathway. Given the structural similarities, it is plausible that **Pedunculosumoside F** may possess similar biological activities. Further investigation into the anti-inflammatory and antioxidant potential of **Pedunculosumoside F** is warranted.

Signaling Pathways

Based on studies of structurally related flavonoids and the analog Pedunculoside, the NF-kB and MAPK signaling pathways are potential targets of **Pedunculosumoside F**. Flavonoids are known to exert anti-inflammatory effects by inhibiting these pathways.





Potential Signaling Pathway Inhibition by Pedunculosumoside ${\sf F}$

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Figure 1. Proposed inhibitory mechanism of **Pedunculosumoside F** on inflammatory signaling pathways.

Experimental Protocols



Isolation of Pedunculosumoside F from Ophioglossum pedunculosum

While a specific, detailed protocol for the isolation of **Pedunculosumoside F** is not readily available in the public domain, a general methodology can be inferred from the isolation of other homoflavonoid glucosides from the same plant.



General Workflow for Isolation of Pedunculosumoside F Dried whole plant of Ophioglossum pedunculosum Extraction with 95% Ethanol Crude Ethanolic Extract Solvent Partitioning (e.g., with n-butanol) n-Butanol Fraction Column Chromatography (e.g., Silica gel, Sephadex LH-20) Collection of Fractions Further Purification (e.g., Preparative HPLC)

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Pure Pedunculosumoside F

Structural Characterization (NMR, MS)



Figure 2. A generalized workflow for the isolation and characterization of **Pedunculosumoside F.**

General Steps:

- Extraction: The dried and powdered whole plant of Ophioglossum pedunculosum is extracted with a suitable solvent, such as 95% ethanol, at room temperature.
- Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to enrich the glycosidic compounds.
- Chromatographic Separation: The n-butanol fraction is subjected to various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography. Elution is typically performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.
- Purification: Fractions containing Pedunculosumoside F are further purified using preparative high-performance liquid chromatography (HPLC).
- Structure Elucidation: The structure of the purified compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Pedunculosumoside F** against HepG2 2.2.15 cells can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- HepG2 2.2.15 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL)
- Pedunculosumoside F stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)



- DMSO
- 96-well plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Protocol:

- Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of Pedunculosumoside F
 (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired period
 (e.g., 72 hours).
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using a dose-response curve.

HBsAg Secretion Assay (ELISA)

The effect of **Pedunculosumoside F** analogs on the secretion of HBsAg from HBV-infected HepG2 2.2.15 cells can be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

Supernatant from Pedunculosumoside F analog-treated HepG2 2.2.15 cells



- HBsAg ELISA kit
- Microplate reader

Protocol:

- Cell Culture and Treatment: Culture HepG2 2.2.15 cells and treat them with the test compounds as described for the cytotoxicity assay.
- Supernatant Collection: After the incubation period, collect the cell culture supernatant.
- ELISA Procedure: Perform the HBsAg ELISA according to the manufacturer's instructions. This typically involves:
 - Adding the collected supernatants and HBsAg standards to an antibody-coated microplate.
 - Incubating with a horseradish peroxidase (HRP)-conjugated detection antibody.
 - Adding a substrate solution to develop a colorimetric reaction.
 - Stopping the reaction and measuring the absorbance at 450 nm.
- Data Analysis: Quantify the concentration of HBsAg in the supernatants by comparing the absorbance values to the standard curve. Calculate the percentage of HBsAg secretion inhibition relative to the untreated control.

Conclusion

Pedunculosumoside F represents an interesting natural product with demonstrated cytotoxicity and potential for further development, particularly through structural modification to enhance its anti-HBV or anti-inflammatory activities. This guide provides a foundational understanding of its chemical nature and biological context, offering a starting point for future research endeavors. The detailed experimental protocols serve as a practical resource for scientists aiming to investigate this compound and its analogs. Further studies are crucial to fully elucidate the mechanisms of action and therapeutic potential of **Pedunculosumoside F** and related homoflavonoid glycosides.



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